molecular formula C11H9N5O4 B4978804 3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine

3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine

Cat. No.: B4978804
M. Wt: 275.22 g/mol
InChI Key: XWBWDBUMPUJSMN-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine is an organic compound characterized by the presence of two nitro groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 3,5-dinitropyridine with a suitable amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and pyridine ring play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine is unique due to the presence of both nitro groups and a pyridine ring, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3,5-dinitro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O4/c17-15(18)9-4-10(16(19)20)11(14-7-9)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWDBUMPUJSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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